![molecular formula C19H18O7 B13649871 Belamcandin](/img/structure/B13649871.png)
Belamcandin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Belamcandin can be synthesized through various chemical reactions. One method involves the sulfonation of this compound using sulfuric acid, followed by the addition of sodium to form tectorigenin sodium sulfonate . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the rhizomes of Belamcanda chinensis. The extraction process includes drying the rhizomes, grinding them into a fine powder, and using solvents such as methanol or ethanol to extract the active compounds . The extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Belamcandin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as tectorigenin and its glycosides . These derivatives often exhibit enhanced biological activities compared to the parent compound.
Scientific Research Applications
Belamcandin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Mechanism of Action
Belamcandin exerts its effects through multiple molecular targets and pathways. It activates estrogen receptors, leading to estrogen-like effects. Additionally, it inhibits the differentiation of osteoclasts by modulating the calcium/nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) signaling pathway . This inhibition reduces bone resorption and helps in the treatment of osteoporosis.
Comparison with Similar Compounds
Belamcandin is often compared with other isoflavonoids such as tectoridin and tectorigenin. While all these compounds share similar structural features, this compound is unique in its potent anti-inflammatory and anti-osteoclastogenic activities . Tectoridin and tectorigenin, on the other hand, are more commonly studied for their hepatoprotective and anticancer properties .
List of Similar Compounds
- Tectoridin
- Tectorigenin
- Irigenin
- Iridin
This compound’s unique combination of biological activities makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H18O7 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-12-6-5-10(7-13(12)23-2)11-9-26-14-8-15(24-3)19(25-4)18(21)16(14)17(11)20/h5-9,21H,1-4H3 |
InChI Key |
CCZHKEJGAJVDRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC)OC |
Origin of Product |
United States |
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